![molecular formula C20H14BrNO B14194413 2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one CAS No. 918331-53-0](/img/structure/B14194413.png)
2-([1,1'-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one is an organic compound that features a biphenyl group attached to a brominated isoindolinone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Grignard reaction, where a bromobenzene derivative reacts with magnesium in anhydrous conditions to form a Grignard reagent.
Formation of Isoindolinone: The brominated biphenyl compound undergoes a cyclization reaction with a suitable amine or amide to form the isoindolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The biphenyl group can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with various functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Applications De Recherche Scientifique
2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the functional groups present on the molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler structure without the brominated isoindolinone group.
2-Phenylphenol: Contains a hydroxyl group instead of the brominated isoindolinone.
Benzidine-based Azo Dyes: Contain azo groups and are used in dyeing applications.
Uniqueness
2-([1,1’-Biphenyl]-3-yl)-5-bromo-2,3-dihydro-1H-isoindol-1-one is unique due to its combination of a biphenyl group with a brominated isoindolinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
918331-53-0 |
|---|---|
Formule moléculaire |
C20H14BrNO |
Poids moléculaire |
364.2 g/mol |
Nom IUPAC |
5-bromo-2-(3-phenylphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C20H14BrNO/c21-17-9-10-19-16(11-17)13-22(20(19)23)18-8-4-7-15(12-18)14-5-2-1-3-6-14/h1-12H,13H2 |
Clé InChI |
UKKUQSIAJSWZQN-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)Br)C(=O)N1C3=CC=CC(=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



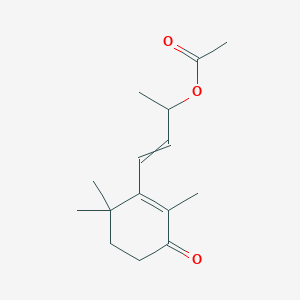
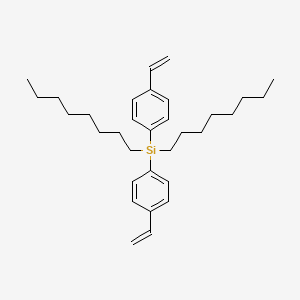

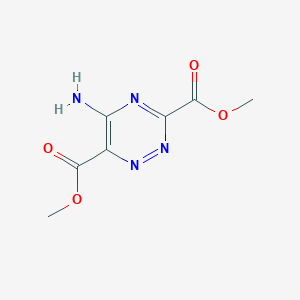
![N,N'-[Methylenedi(4,1-phenylene)]bis(2-oxo-2H-pyran-5-carboxamide)](/img/structure/B14194365.png)
![N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine](/img/structure/B14194376.png)
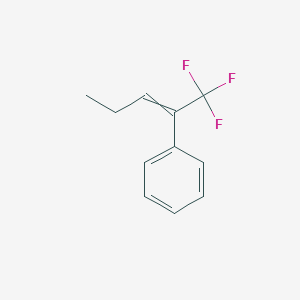
![Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate](/img/structure/B14194390.png)
![5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one](/img/structure/B14194395.png)
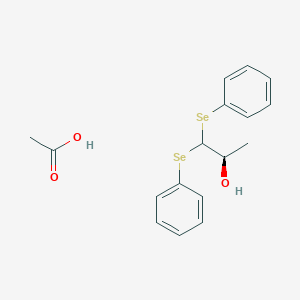
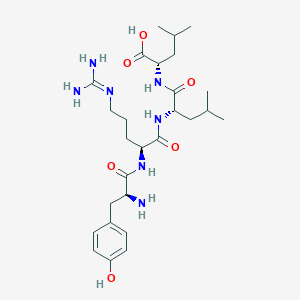
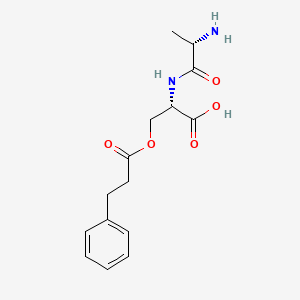
![Acetamide, N-[2,2-diethoxy-1-(hydroxymethyl)cyclobutyl]-](/img/structure/B14194430.png)
